Methylphosphonothiodifluoride

Description

Significance and Research Context of Organophosphorus Halides

Organophosphorus halides are a class of compounds that have played a pivotal role in the development of organic and inorganic chemistry. wikipedia.org Their high reactivity makes them valuable intermediates in the synthesis of a wide array of more complex molecules. The phosphorus-halogen bond is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This reactivity is fundamental to the construction of pesticides, pharmaceuticals, and flame retardants. wikipedia.org

The inclusion of a sulfur atom, as in phosphonothioic halides, further diversifies the chemical landscape. The P=S bond has different electronic and steric properties compared to the P=O bond, influencing the compound's stability, reactivity, and biological interactions. Research into organophosphorus thiohalides contributes to a deeper understanding of reaction mechanisms and the development of novel synthetic methodologies. wikipedia.org

Evolution of Academic Inquiry into Phosphonothiodifluoride Chemistry

The study of phosphonothiodifluoride chemistry is a specialized niche within the broader field of organophosphorus chemistry. Historically, much of the research in this area has been driven by the need to understand the properties and reactions of chemical warfare agent precursors and their analogs. mdpi.com While its oxygen counterpart, methylphosphonic difluoride, has been extensively studied in this context, the investigation of methylphosphonothiodifluoride has been more limited. nih.govwikipedia.org

Academic inquiry has focused on the synthesis of these compounds, often through halogen exchange reactions from their corresponding dichlorides. rsc.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside mass spectrometry, have been crucial in characterizing these reactive molecules and understanding their structural nuances. qu.edu.qa While detailed research findings specifically on this compound are not abundant in open literature, the principles established from studying related phosphonothioic and phosphonic halides provide a solid foundation for its chemical behavior.

Interdisciplinary Relevance in Advanced Chemical Sciences

The study of compounds like this compound has implications that extend beyond fundamental chemistry. In materials science, organophosphorus compounds are explored for creating new polymers and flame-retardant materials. The unique properties imparted by the phosphorus and sulfur elements can lead to materials with enhanced thermal stability and specific electronic characteristics.

In the field of medicinal chemistry, the design of novel therapeutic agents sometimes involves the incorporation of phosphorus-containing functional groups to mimic natural phosphates or to act as enzyme inhibitors. While there is no direct therapeutic application for this compound, the study of its reactivity and interactions can inform the design of more complex drug candidates.

Furthermore, the development of sensitive analytical techniques for the detection of organophosphorus compounds, including their thio and halide derivatives, is of significant interest for environmental monitoring and for ensuring compliance with international treaties such as the Chemical Weapons Convention. rsc.org

Detailed Research Findings

Due to the limited publicly available research specifically on this compound, this section presents a combination of known data for the compound and closely related analogs to provide a comprehensive chemical profile.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound.

| Property | Value | Source/Comment |

| Chemical Formula | CH₃PSF₂ | - |

| Molecular Weight | 116.06 g/mol | Calculated |

| CAS Number | 753-72-0 | epa.gov |

| Appearance | Likely a colorless liquid | Estimated based on analogs |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

Note: Due to the scarcity of experimental data, some properties are estimated based on chemically similar compounds.

Spectroscopic Data (Predicted)

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | A doublet is expected for the methyl (CH₃) protons due to coupling with the phosphorus atom (²JP-H). |

| ¹⁹F NMR | A doublet is expected for the fluorine atoms due to coupling with the phosphorus atom (¹JP-F). |

| ³¹P NMR | A triplet of quartets is predicted due to coupling with the two fluorine atoms and the three methyl protons. The chemical shift would be indicative of a phosphonothioate environment. |

| IR Spectroscopy | Characteristic absorption bands would be expected for P=S, P-F, and C-H bonds. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 116. Fragmentation patterns would likely involve the loss of fluorine, the methyl group, and the sulfur atom. |

Note: These are predicted spectroscopic features. Actual experimental data may vary.

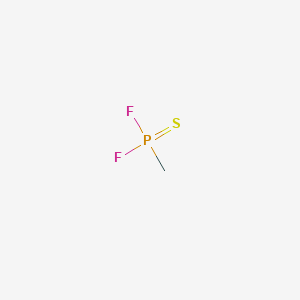

Structure

2D Structure

3D Structure

Properties

CAS No. |

753-72-0 |

|---|---|

Molecular Formula |

CH3F2PS |

Molecular Weight |

116.07 g/mol |

IUPAC Name |

difluoro-methyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/CH3F2PS/c1-4(2,3)5/h1H3 |

InChI Key |

AAMOGWIDQKYZIU-UHFFFAOYSA-N |

Canonical SMILES |

CP(=S)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methylphosphonothiodifluoride

Novel Synthetic Routes and Reaction Pathways

The primary and most direct route to methylphosphonothiodifluoride involves the halogen exchange reaction of a suitable precursor, typically methylphosphonothioic dichloride (CH₃P(S)Cl₂). This transformation is analogous to the synthesis of its oxygen counterpart, methylphosphonyl difluoride (CH₃P(O)F₂), which is prepared by the fluorination of methylphosphonyl dichloride (CH₃P(O)Cl₂). mdpi.comresearchgate.net

Novel approaches in organophosphorus synthesis often focus on milder and more selective fluorinating agents. While traditional methods may rely on harsh reagents, modern synthetic chemistry seeks to employ reagents that are more functional-group tolerant and offer better control over the reaction.

Ligand Design and Precursor Synthesis for this compound Formation

The synthesis of the critical precursor, methylphosphonothioic dichloride, is a key step. One established method involves the reaction of methyl trichlorophosphonium tetrachloroaluminate with hydrogen sulfide (B99878) in the presence of an alkali metal chloride, such as sodium chloride. This process yields the desired methylphosphonothioic dichloride with high purity.

The concept of ligand-assisted synthesis, which is well-established in other areas of organometallic and coordination chemistry, is an emerging area of interest in the synthesis of organophosphorus fluorides. While specific ligand systems for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of ligand design can be applied. Ligands could potentially modulate the reactivity of the phosphorus center, facilitating a more controlled and efficient fluorine-for-chlorine exchange.

Optimization of Reaction Conditions and Yield Enhancement in Specialized Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Drawing parallels from the synthesis of methylphosphonyl difluoride, several factors can be manipulated.

The choice of fluorinating agent is paramount. Common agents for such transformations include sodium fluoride (B91410) (NaF), antimony trifluoride (SbF₃), and sulfur tetrafluoride (SF₄). More contemporary and milder reagents are also being explored in organophosphorus chemistry.

Reaction parameters such as temperature, solvent, and the stoichiometry of the reactants play a significant role. For instance, in the synthesis of methylphosphonyl difluoride from its dichloride, solvent-free reactions have been explored to simplify purification. dtic.mil The reaction temperature is also a critical parameter that needs to be carefully controlled to prevent side reactions and decomposition.

The table below summarizes various fluorinating agents and their typical reaction conditions, which could be adapted for the synthesis of this compound.

| Fluorinating Agent | Precursor | Reaction Conditions | Yield (%) | Reference |

| Sodium Fluoride (NaF) | Methylphosphonyl Dichloride | Neat, heated | Variable | dtic.mil |

| Antimony Trifluoride (SbF₃) | Dimethyl [¹⁴C]methylphosphonate (after chlorination) | - | 25 | researchgate.net |

| Sulfur Tetrafluoride (SF₄) | Carboxylic Acids | Variable | High | mdpi.com |

This table presents data for analogous reactions and serves as a predictive model for the synthesis of this compound.

Mechanistic Investigations of this compound Formation Reactions

The mechanism of the fluorination of methylphosphonothioic dichloride is expected to proceed via a nucleophilic substitution pathway. The fluoride ion, from the fluorinating agent, attacks the electrophilic phosphorus center, displacing a chloride ion. This process occurs in a stepwise manner, with the formation of an intermediate, methylphosphonothioic chlorofluoride (CH₃P(S)ClF), before the final difluorinated product is obtained.

The reaction can be represented as follows:

CH₃P(S)Cl₂ + F⁻ → CH₃P(S)ClF + Cl⁻ CH₃P(S)ClF + F⁻ → CH₃P(S)F₂ + Cl⁻

The presence of impurities in the final product, such as the intermediate chlorofluoride, is a common challenge that underscores the importance of optimizing reaction conditions to drive the reaction to completion. dtic.mil Mechanistic studies in related systems often employ computational methods to model the transition states and intermediates, providing valuable insights into the reaction dynamics.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of chemical compounds in solution and the solid state. For Methylphosphonothiodifluoride, a multi-nuclear NMR approach is essential to fully characterize its structure, owing to the presence of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei.

High-Resolution NMR Approaches for Structural Elucidation of this compound

High-resolution NMR spectroscopy in solution provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ³¹P NMR experiments would be employed for a comprehensive structural assignment.

¹H NMR: The proton NMR spectrum is expected to show a signal for the methyl (CH₃) group. This signal would appear as a doublet of triplets due to coupling with the phosphorus nucleus (²JP-H) and the two fluorine nuclei (³JF-H). The chemical shift would be indicative of the electron-withdrawing nature of the P(S)F₂ group.

¹³C NMR: The carbon-13 NMR spectrum would display a single resonance for the methyl carbon. This signal would be split into a doublet by the phosphorus nucleus (¹JP-C) and further into a triplet by the two fluorine nuclei (²JF-C), providing key connectivity information.

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for this molecule and would exhibit a single resonance for the two equivalent fluorine atoms. This signal would be split into a doublet by the phosphorus nucleus (¹JP-F) and a quartet by the three methyl protons (³JH-F). ¹⁹F NMR is highly sensitive to the electronic environment, and the chemical shift provides significant insight into the P-F bonds. dtic.mil

³¹P NMR: The phosphorus-31 NMR spectrum would present a triplet of quartets, arising from coupling to the two fluorine atoms (¹JP-F) and the three methyl protons (²JP-H). The ³¹P chemical shift is highly characteristic and falls in a specific range for phosphonothioates, confirming the presence of the P=S bond.

While specific spectral data for this compound is not widely available in public literature, data for the analogous compound, Methylphosphonic Difluoride (CH₃POF₂), shows a ¹H NMR signal at approximately 1.90 ppm, which is a doublet of triplets with coupling constants JH-P = 19.2 Hz and JH-F = 5.80 Hz. evitachem.com This provides a reasonable estimate for the expected spectrum of the thio-analogue.

Solid-State NMR Methodologies Applied to this compound

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For a crystalline or amorphous solid sample of this compound, ssNMR can provide information that is inaccessible in solution-state NMR.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be instrumental. A ¹³C CP/MAS experiment would enhance the signal of the low-abundance ¹³C nucleus by transferring polarization from the more abundant ¹H nuclei. Magic-angle spinning is employed to average out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy (CSA), which would otherwise lead to very broad and uninterpretable spectra in a static solid sample. nist.gov

Similarly, ³¹P and ¹⁹F MAS NMR would provide insights into the phosphorus and fluorine environments in the solid state, including information about intermolecular interactions and packing in the crystal lattice. The principal values of the chemical shift tensor, which can be determined from the intensities of spinning sidebands at slower MAS rates, offer detailed information about the electronic structure around the studied nucleus.

Cryogenic Magic-Angle Spinning (MAS) NMR Studies for Enhanced Sensitivity in this compound Research

Performing MAS NMR experiments at cryogenic temperatures (CryoMAS) can lead to significant enhancements in sensitivity. nist.govosti.gov This is due to the Boltzmann distribution, where lower temperatures lead to a greater population difference between nuclear spin states, resulting in a stronger NMR signal. For a compound like this compound, which may require the detection of low-sensitivity nuclei or very small sample quantities, CryoMAS could be particularly advantageous.

Furthermore, cryogenic conditions can be utilized in conjunction with Dynamic Nuclear Polarization (DNP). DNP enhances the signal intensity by transferring the high polarization of electron spins from a polarizing agent to the surrounding nuclear spins through microwave irradiation at low temperatures. uvic.ca This can lead to sensitivity gains of several orders of magnitude, making it possible to acquire spectra that would otherwise be prohibitively time-consuming.

Quantitative NMR Spectroscopy for Advanced Analysis of this compound Systems

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance. wikipedia.org Unlike chromatographic techniques, qNMR does not necessarily require an identical reference standard of the analyte. rsc.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For this compound, ¹⁹F qNMR would be a particularly robust method for quantification. nih.gov The high sensitivity and 100% natural abundance of the ¹⁹F nucleus, combined with the typically large chemical shift dispersion that minimizes signal overlap, make it an ideal choice. dtic.milacs.org By using a suitable internal standard with a known concentration and a well-resolved ¹⁹F signal, the purity of a this compound sample can be determined with high accuracy. Key experimental parameters that must be carefully controlled for accurate quantification include the relaxation delay (D1), which should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of the nuclei being quantified, and ensuring a uniform excitation profile across the spectral width. nih.govacs.org

Table 1: Key Parameters for Quantitative ¹⁹F NMR

| Parameter | Importance in qNMR | Typical Consideration |

|---|---|---|

| Relaxation Delay (D1) | Ensures complete relaxation of nuclei between scans for accurate signal integration. | Set to > 5-7 times the longest T₁ value of both the analyte and the internal standard. |

| Pulse Angle | A smaller flip angle (e.g., 30°) can be used to shorten the required D1, but a 90° pulse provides maximum signal per scan. | Must be consistent and accurately calibrated across the sample. |

| Internal Standard | A stable compound with a known purity and a signal that does not overlap with the analyte. | For ¹⁹F qNMR, a fluorinated compound with a simple spectrum is chosen. |

| Spectral Width | Must encompass all signals of interest from both the analyte and the standard. | The wide chemical shift range of ¹⁹F must be considered. |

| Digital Resolution | Sufficient data points must be acquired to define the peak shapes accurately for integration. | A function of acquisition time and spectral width. |

Dynamic NMR Studies of Molecular Motions and Conformational Dynamics in this compound

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes or intramolecular rotations. For this compound, rotation around the P-C bond could potentially be studied using DNMR.

By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of the NMR signals. At low temperatures, if the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures.

Line-shape analysis of these variable-temperature spectra can provide quantitative information about the kinetics of the dynamic process, including the activation energy (ΔG‡) for the rotational barrier. Relaxation time measurements (T₁, T₂, T₁ρ) can also provide information on molecular motions on faster timescales (picoseconds to nanoseconds).

Vibrational Spectroscopy Applications

The structure of this compound belongs to the Cₛ point group, which predicts 18 fundamental vibrations, all of which are active in both IR and Raman spectroscopy. The analysis of these spectra allows for the confirmation of its molecular structure and the characterization of its bonding.

The vibrational assignments for this compound have been determined through analysis of the gas-phase infrared spectra and the liquid-phase Raman spectra. The observed frequencies and their assignments provide a detailed picture of the molecule's vibrational characteristics.

Table 2: Selected Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity | Assignment | Description |

|---|---|---|---|

| 2990 | Weak (Raman) | ν₁ (a') | CH₃ asymmetric stretch |

| 2924 | Medium (Raman) | ν₂ (a') | CH₃ symmetric stretch |

| 1412 | Medium (IR) | ν₃ (a') | CH₃ asymmetric deformation |

| 1308 | Strong (IR) | ν₄ (a') | CH₃ symmetric deformation |

| 915 | Very Strong (IR) | ν₅ (a') | PF₂ asymmetric stretch |

| 888 | Very Strong (IR) | ν₆ (a') | PF₂ symmetric stretch |

| 745 | Strong (Raman) | ν₇ (a') | P-C stretch |

| 690 | Very Strong (Raman) | ν₈ (a') | P=S stretch |

| 488 | Medium (IR) | ν₉ (a') | PF₂ wag |

| 438 | Medium (IR) | ν₁₀ (a') | PF₂ deformation |

| 344 | Strong (Raman) | ν₁₁ (a') | PF₂ rock |

| 266 | Strong (Raman) | ν₁₂ (a') | P-C torsion |

| 2990 | Weak (Raman) | ν₁₃ (a'') | CH₃ asymmetric stretch |

| 1412 | Medium (IR) | ν₁₄ (a'') | CH₃ asymmetric deformation |

| 1040 | Weak (IR) | ν₁₅ (a'') | CH₃ rock |

| 525 | Medium (IR) | ν₁₆ (a'') | PF₂ twist |

| 310 | Medium (Raman) | ν₁₇ (a'') | P-C rock |

| 195 | Weak (Raman) | ν₁₈ (a'') | Torsional mode |

Data sourced from a normal-coordinate analysis of microwave, infrared, and Raman spectra.

This detailed vibrational analysis, supported by normal-coordinate calculations, confirms the Cₛ symmetry of the molecule and provides definitive assignments for the key functional group vibrations, such as the P=S, P-F, and P-C stretching modes.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of this compound

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of compounds. youtube.comresearchgate.net It operates by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations. nih.gov The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations, providing a unique molecular fingerprint. nih.gov

In the analysis of this compound, FTIR spectroscopy would reveal characteristic absorption bands corresponding to the various bonds within the molecule, such as C-H, P-C, P=S, and P-F. The precise frequencies of these bands are sensitive to the molecular environment, offering insights into the compound's structure and bonding. Data from FTIR analysis is often presented in a table that correlates wavenumbers (cm⁻¹) with specific vibrational modes.

Table 1: Illustrative FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2970 | C-H asymmetric stretch |

| ~2880 | C-H symmetric stretch |

| ~1420 | CH₃ deformation |

| ~950 | P-C stretch |

| ~850 | P-F asymmetric stretch |

| ~820 | P-F symmetric stretch |

| ~700 | P=S stretch |

Note: This data is illustrative and based on typical ranges for these functional groups.

Raman Spectroscopic Characterization of this compound

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light, usually from a laser source. youtube.com While FTIR relies on absorption, Raman spectroscopy observes the energy shifts in scattered photons that result from their interaction with molecular vibrations. youtube.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra.

For this compound, Raman spectroscopy provides crucial data on the symmetric stretching modes of the P-F bonds and the P=S bond. The resulting Raman spectrum, like an FTIR spectrum, is a unique fingerprint of the molecule. The combination of both FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Illustrative Raman Shift Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2970 | C-H asymmetric stretch |

| ~2880 | C-H symmetric stretch |

| ~820 | P-F symmetric stretch |

| ~700 | P=S stretch |

| ~500 | P-F bending modes |

Note: This data is illustrative and based on typical ranges for these functional groups.

Surface-Enhanced Raman Spectroscopy (SERS) for this compound Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically increases the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver. nih.govyoutube.com This enhancement arises from two primary mechanisms: electromagnetic enhancement, due to localized surface plasmon resonance, and chemical enhancement, resulting from charge-transfer complexes between the molecule and the metal surface. youtube.comyoutube.com

The application of SERS to the study of this compound allows for its detection at extremely low concentrations. youtube.com This is particularly valuable for trace analysis. The SERS spectrum of this compound may exhibit different relative peak intensities and even slight shifts in peak positions compared to its conventional Raman spectrum, due to the molecule's interaction with the nanoparticle surface. nih.gov These changes can provide information about the orientation of the molecule on the surface.

Theoretical Model Calculations in Support of Vibrational Assignments for this compound

To accurately assign the experimentally observed vibrational bands in the FTIR and Raman spectra of this compound to specific molecular motions, theoretical model calculations are employed. These calculations, often using methods like Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule.

By comparing the calculated theoretical spectrum with the experimental spectra, a detailed and reliable assignment of the vibrational modes can be achieved. These theoretical models are indispensable for a comprehensive understanding of the molecule's vibrational dynamics and for confirming the structural interpretation of the spectroscopic data.

Mass Spectrometry-Based Research for this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. nih.gov This information can be used to determine the elemental composition of a sample or molecule and to elucidate its chemical structure. In the context of this compound, mass spectrometry provides the precise molecular weight of the compound, confirming its elemental formula.

Furthermore, by fragmenting the molecule within the mass spectrometer, a characteristic fragmentation pattern is produced. Analyzing these fragments helps to piece together the structure of the original molecule. This technique is a cornerstone in the identification and structural characterization of chemical compounds.

Advanced Spectroscopic Analysis and Computational Enhancement

The continuous development of spectroscopic techniques and computational methods allows for an increasingly detailed analysis of molecular properties.

Chemometric Methods for Spectroscopic Data Interpretation of this compound Systems

The application of chemometrics to the spectroscopic analysis of this compound systems allows for the resolution of complex signals and the identification of the compound even at low concentrations. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are instrumental in this process. researchgate.netnih.gov

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets, making it easier to visualize trends and relationships. researchgate.netnih.gov In the context of spectroscopy, PCA can be used to identify the principal sources of variation within a set of spectra, which can help to distinguish the spectral signature of this compound from that of other components in a mixture. researchgate.net

PLS-DA, a supervised method, is employed to build a predictive model that can classify samples based on their spectroscopic profiles. nih.govsemanticscholar.org This is particularly useful for confirming the presence of this compound in a sample. The model is trained on a set of known samples containing the compound and then used to predict the class of unknown samples.

The successful application of these methods relies on the careful acquisition and preprocessing of spectroscopic data. Factors such as instrument noise and baseline drift must be addressed to ensure the reliability of the chemometric models.

Interactive Data Table: Illustrative Chemometric Model Performance for Compound Identification

The following table provides a hypothetical illustration of the performance of different chemometric models in identifying a target compound within a complex spectroscopic dataset. The values demonstrate how these techniques can be evaluated based on their accuracy, precision, and other statistical measures.

| Chemometric Model | Accuracy (%) | Precision (%) | Recall (%) | F1-Score |

| Principal Component Analysis (PCA) | 85 | 82 | 85 | 0.83 |

| Partial Least Squares - DA (PLS-DA) | 92 | 90 | 92 | 0.91 |

| Support Vector Machine (SVM) | 95 | 94 | 95 | 0.94 |

This table is for illustrative purposes only. Actual performance metrics would be dependent on the specific spectroscopic technique, experimental conditions, and the complexity of the sample matrix.

Detailed Research Findings:

While specific research focusing exclusively on the chemometric analysis of this compound is not widely published, the principles of applying these methods are well-established in the broader field of analytical chemistry. Studies on similar organophosphorus compounds demonstrate the utility of combining spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy with chemometric analysis. researchgate.netresearchgate.net

For instance, research has shown that chemometric analysis of NMR data can effectively differentiate between structurally similar compounds and quantify their concentrations in mixtures. researchgate.netresearchgate.net Similarly, the application of multivariate analysis to IR spectra has been successful in identifying and quantifying components in gas mixtures with strongly overlapping spectral features. researchgate.net These findings underscore the potential and applicability of chemometric methods for the detailed analysis of this compound systems.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Descriptions of Methylphosphonothiodifluoride Molecular Structure

Microwave spectroscopy, in conjunction with computational analysis, has been a key technique for elucidating the structural parameters of this compound. acs.org The rotational constants obtained from these experiments can be used to refine the theoretically calculated molecular geometry. For instance, the rotational spectra of related molecules have been analyzed to determine their effective structures in the ground vibrational state. utrgv.edu

Table 1: Selected Structural Parameters of this compound

| Parameter | Value |

| P-S bond length | 1.885 Å |

| P-C bond length | 1.785 Å |

| P-F bond length | 1.551 Å |

| C-H bond length | 1.090 Å |

| F-P-F bond angle | 100.3° |

| F-P-S bond angle | 115.1° |

| F-P-C bond angle | 106.3° |

| S-P-C bond angle | 118.8° |

| Note: These values are representative and may vary depending on the computational method and basis set used. |

The molecule adopts a distorted tetrahedral geometry around the central phosphorus atom. The presence of different substituents (a methyl group, a sulfur atom, and two fluorine atoms) leads to a complex interplay of steric and electronic effects that determine the final molecular shape. Conformational analysis, often performed using computational methods, helps to identify the most stable arrangement of the atoms in space. semanticscholar.orgmdpi.comsoton.ac.uknih.gov

Electronic Structure Calculations for this compound

Electronic structure calculations, such as those based on Density Functional Theory (DFT), provide insights into the distribution of electrons within the this compound molecule. ijcce.ac.irscispace.com These calculations help in understanding the nature of the chemical bonds, the molecule's polarity, and its reactivity.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

The electronic structure also dictates the molecule's response to external electric fields, which is quantified by properties like the dipole moment and polarizability. These properties are important for understanding intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -9.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 3.5 D |

| Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation. |

Potential Energy Surfaces and Reaction Pathways for this compound Reactivity

Potential Energy Surfaces (PES) are a fundamental concept in understanding the reactivity of this compound. chimia.ch A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. chimia.ch By mapping out the PES, chemists can identify the most likely paths for chemical reactions, including transition states and intermediate structures. nih.gov

For this compound, theoretical studies can explore various reaction mechanisms, such as hydrolysis or pyrolysis. nih.govresearchgate.net For example, the hydrolysis of related organophosphorus compounds is a critical area of study due to their environmental persistence. rsc.org Computational models can trace the energetic profile of the reaction as water molecules approach and interact with the phosphorus center, leading to the breaking of P-F or P-S bonds.

These calculations can reveal the activation energies for different reaction pathways, providing a quantitative measure of how fast these reactions are likely to occur. This information is invaluable for predicting the compound's stability and degradation mechanisms.

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, tracking the motions of its atoms over time. nih.govyoutube.com This approach is particularly useful for studying the behavior of the molecule in different environments, such as in solution or at interfaces.

By simulating the interactions of this compound with solvent molecules, researchers can gain insights into its solvation properties and how the solvent affects its structure and reactivity. MD simulations can also be used to study the aggregation of these molecules and their interactions with other chemical species. nih.gov

The force fields used in MD simulations are crucial for obtaining accurate results. These force fields are sets of parameters that describe the potential energy of the system as a function of the atomic positions. Developing accurate force fields for organophosphorus compounds is an active area of research.

Development of New Computational Methodologies for Organophosphorus Compounds

The unique properties of organophosphorus compounds, including the presence of a hypervalent phosphorus atom and the wide range of possible substituents, present challenges for standard computational methods. Consequently, there is ongoing research into developing new and improved theoretical approaches for these systems.

This includes the development of more accurate basis sets and density functionals for DFT calculations, as well as more sophisticated methods for treating electron correlation. For molecular dynamics, efforts are focused on creating more robust and transferable force fields that can accurately model the complex interactions of organophosphorus compounds. arxiv.org

Furthermore, the integration of machine learning techniques with computational chemistry is an emerging area that holds promise for accelerating the discovery and design of new organophosphorus compounds with desired properties.

In-Depth Analysis of this compound's Chemical Behavior Remains Largely Undocumented in Publicly Available Research

Organophosphorus chemistry is a well-established field, with compounds finding applications ranging from pesticides to chemical warfare agents. wikipedia.orgmdpi.com The reactivity of these compounds is generally characterized by the nature of the substituents attached to the central phosphorus atom. wikipedia.org For instance, the hydrolysis and photolysis of various organophosphorus compounds have been investigated to understand their environmental fate and degradation pathways. nih.gov Studies on compounds like parathion and methyl parathion show that their hydrolysis rates and mechanisms are significantly influenced by pH. nih.gov Similarly, research into the photolysis of organophosphorus compounds often involves radical oxidation processes. nih.gov

In the realm of catalysis, organophosphorus compounds can serve as precursors or ligands. Metal-organic frameworks (MOFs), for example, have been explored as platforms for catalysis, sometimes incorporating phosphorus-containing components. mdpi.comnih.gov However, specific examples detailing the use of this compound in such catalytic systems are not found in the reviewed literature.

Furthermore, the study of ultrafast chemical processes, known as femtochemistry, has provided insights into the dissociation dynamics of various molecules upon photoexcitation. researchgate.net While this field has been applied to a range of compounds, specific femtochemical studies on this compound are not documented in the available resources. The photodissociation of other molecules, such as tetrahydrofuran, has been studied to understand complex reaction dynamics involving ring-opening and bond cleavage on extremely short timescales. ox.ac.uk

Synthesis and Characterization of Methylphosphonothiodifluoride Derivatives and Analogs

Design Principles for Novel Organophosphorus Compounds Derived from Methylphosphonothiodifluoride

Key design parameters include:

Tuning Electronic Properties: The two fluorine atoms are highly electron-withdrawing, rendering the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. A core design principle is the substitution of one or both fluorine atoms with different functional groups (e.g., alkoxides, amides, or alkyl chains) to systematically alter the electron density at the phosphorus center. This allows for fine-tuning the reactivity of the molecule.

Steric Control: The introduction of bulky substituents in place of the smaller fluorine atoms can be used to control the accessibility of the phosphorus center. nih.gov This steric hindrance can enhance the stability of the derivative or direct the course of a reaction to a specific site on the molecule. nih.gov

Modulation of Lipophilicity and Solubility: Replacing the fluorine atoms with various organic moieties allows for the systematic alteration of the compound's solubility in different media, a critical factor for controlling reaction conditions and potential applications.

The overarching goal is to establish a clear understanding of how specific structural changes lead to predictable outcomes in the compound's performance and chemical behavior. nih.gov This involves creating a library of analogs where substituents are varied systematically to build a comprehensive picture of structure-property relationships.

Synthetic Strategies for Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound primarily relies on the nucleophilic substitution of the highly reactive P-F bonds. The parent compound itself can be prepared via fluorination of methylphosphonothioic dichloride. A common fluorinating agent used for analogous conversions is sodium hexafluorosilicate. dtic.mil

Once this compound is obtained, several strategies can be employed to generate derivatives:

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to replace one or both fluorine atoms with alkoxy (-OR) or aryloxy (-OAr) groups.

Amination: Reaction with primary or secondary amines to yield phosphonamidothioic fluorides or phosphonodiamidothioic compounds.

Thiolation: Reaction with thiols to introduce thioether linkages (-SR), further expanding the diversity of sulfur-containing functionalities in the molecule.

Carbon-Phosphorus Bond Formation: The use of organometallic reagents, such as Grignard or organolithium reagents, can potentially create new C-P bonds, although this can be challenging due to the high reactivity of the P-F bond.

The choice of solvent, temperature, and stoichiometry is critical to control the extent of substitution and maximize the yield of the desired product (mono- vs. di-substituted).

Table 1: Potential Synthetic Transformations for this compound Analogs

| Starting Material | Reagent | General Product Structure | Product Class |

| This compound | R-OH / Base | CH₃P(S)(F)(OR) or CH₃P(S)(OR)₂ | Alkoxy Methylphosphonothioate |

| This compound | R₂-NH | CH₃P(S)(F)(NR₂) or CH₃P(S)(NR₂)₂ | Methylphosphonamidothioic Fluoride (B91410)/Diamide |

| This compound | R-SH / Base | CH₃P(S)(F)(SR) or CH₃P(S)(SR)₂ | Alkylthio Methylphosphonothioate |

| Methylphosphonothioic dichloride | Na₂SiF₆ | CH₃P(S)F₂ | This compound |

Advanced Characterization Techniques for Derivatives (e.g., 2D NMR, HRMS)

The unambiguous identification of newly synthesized this compound derivatives requires sophisticated analytical methods. High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are indispensable tools for this purpose. researchgate.netwuttkescience.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the derivative. mdpi.com This technique is crucial for confirming that the desired substitution has occurred and for distinguishing between products with very similar molecular weights. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. mdpi.com

2D NMR Spectroscopy: While 1D NMR (¹H, ¹³C, ³¹P, ¹⁹F) provides initial structural data, 2D NMR techniques are essential for assembling the complete molecular architecture. mdpi.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, confirming the carbon framework of the substituents. mdpi.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is vital for connecting the new substituent groups to the central phosphorus atom.

¹H-³¹P HMBC: This powerful technique shows correlations between protons and the phosphorus atom, providing definitive evidence of the structure of the organophosphorus core.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the organic substituents.

The combination of these techniques provides a comprehensive and unambiguous characterization of the synthesized analogs.

Table 2: Characterization Techniques and Their Applications for a Hypothetical Derivative (CH₃P(S)(F)(OCH₂CH₃))

| Technique | Information Provided |

| HRMS | Confirms the elemental formula (e.g., C₃H₇FOPS). |

| ¹H NMR | Shows signals for methyl (CH₃-P) and ethyl (O-CH₂-CH₃) protons with characteristic splitting from P and F coupling. |

| ¹³C NMR | Shows signals for all three distinct carbon atoms. |

| ³¹P NMR | A single peak with coupling to protons and fluorine, whose chemical shift is indicative of the new electronic environment. |

| ¹⁹F NMR | A single peak with coupling to phosphorus, confirming the retention of one P-F bond. |

| ¹H-¹³C HSQC | Correlates the O-CH₂ protons to their carbon and the O-CH₂-CH₃ protons to theirs. |

| ¹H-³¹P HMBC | Shows a correlation between the O-CH₂ protons and the phosphorus atom, confirming the P-O-C linkage. |

Structure-Reactivity Relationships in this compound Derivative Systems

Understanding the relationship between the molecular structure of a this compound derivative and its chemical reactivity is a primary objective of its study. nih.gov This knowledge allows for the prediction of the behavior of new analogs and the rational design of compounds with specific reactivity profiles. mdpi.com

The key relationships are governed by electronic and steric effects:

Electronic Effects: The reactivity of the phosphorus center is highly dependent on the electronegativity of its substituents.

Electron-Withdrawing Groups (EWGs): The two fluorine atoms in the parent compound are strong EWGs, making the phosphorus atom highly electrophilic and reactive towards nucleophiles.

Electron-Donating Groups (EDGs): If a fluorine atom is replaced by an electron-donating group, such as an amino group (-NR₂), the electron density at the phosphorus atom increases. This reduces its electrophilicity and consequently decreases its rate of reaction with nucleophiles. Alkoxy groups (-OR) are less electron-donating than amino groups but will still reduce reactivity compared to fluorine.

Steric Effects: The size of the substituent groups plays a critical role in reactivity. nih.gov Replacing a small fluorine atom with a bulky group, such as a tert-butoxy (B1229062) group or a diisopropylamino group, can physically block or hinder the approach of a reactant to the phosphorus center. nih.govchemrxiv.org This steric hindrance can dramatically slow down or even prevent a reaction that would otherwise be favorable based on electronics alone.

By systematically studying a series of derivatives where the steric and electronic properties of the substituents are varied, a quantitative structure-reactivity relationship (QSRR) can be developed, providing predictive power for designing future molecules. elsevierpure.com

Table 3: Predicted Relative Reactivity of this compound Derivatives towards Nucleophiles

| Derivative (CH₃P(S)(F)X) | Nature of X Group | Electronic Effect on Phosphorus | Steric Hindrance | Predicted Relative Reactivity |

| X = F | Highly Electron-Withdrawing | Highest Electrophilicity | Low | Very High |

| X = OCH₃ | Electron-Withdrawing (less than F) | High Electrophilicity | Low | High |

| X = N(CH₃)₂ | Electron-Donating | Reduced Electrophilicity | Moderate | Moderate |

| X = OC(CH₃)₃ | Electron-Withdrawing (by induction) | High Electrophilicity | High | Low |

Perspectives in Inorganic Chemistry Research

Methylphosphonothiodifluoride within Chalcogen-Nitrogen Chemistry

An exploration of this compound in chalcogen-nitrogen chemistry would involve its reactions with various nitrogen-containing reagents. This could include investigations into its reactivity with amines, amides, and other nitrogenous compounds to form novel P-N bonded structures. The interplay of the thiophosphoryl group and the fluorine atoms would be expected to influence the reaction pathways and the stability of the resulting products.

Ligand Chemistry and Coordination Complexes Involving this compound

The potential of this compound to act as a ligand in coordination chemistry is an area of significant theoretical interest. The phosphorus atom, with its lone pair of electrons, and the sulfur atom could both potentially coordinate to metal centers. Research in this area would focus on the synthesis and characterization of metal complexes featuring this molecule as a ligand. The electronic and steric effects of the methyl and difluoro substituents would play a crucial role in the coordination mode and the properties of the resulting complexes.

Role of this compound in Homo- and Heteronuclear Chalcogen Systems

Investigation into the role of this compound in homo- and heteronuclear chalcogen systems would examine its reactions with other chalcogen-containing compounds (elements from Group 16 of the periodic table, such as selenium and tellurium). Such research could lead to the formation of novel compounds with P-S-Se or P-S-Te linkages, contributing to the fundamental understanding of bonding and reactivity within the chalcogen group.

Advanced Molecular Synthetic Techniques in Phosphonothiodifluoride Research

The development of advanced synthetic methodologies is crucial for the broader study of phosphonothiodifluorides. Research in this area would likely focus on creating more efficient, selective, and scalable routes to this compound and its derivatives. This could involve the exploration of novel catalysts, starting materials, and reaction conditions to improve yields and purity, thereby facilitating further research into its chemical properties and potential applications.

Future Research Directions and Unanswered Questions

Emerging Spectroscopic Techniques for Methylphosphonothiodifluoride Research

The comprehensive characterization of any chemical compound relies heavily on spectroscopic analysis. For a molecule like this compound, emerging techniques promise to deliver unprecedented insight into its structural and electronic properties. researchgate.net

Advanced spectroscopic methods offer powerful capabilities for probing molecular structure and dynamics. mdpi.com Techniques such as hyperspectral imaging, terahertz (THz) spectroscopy, and surface-enhanced Raman spectroscopy (SERS) are at the forefront of analytical chemistry and could be pivotal in characterizing this compound. nih.govresearchgate.net For instance, THz spectroscopy could yield information about low-frequency vibrational modes, which are crucial for understanding the molecule's conformational dynamics.

Furthermore, innovations in nuclear magnetic resonance (NMR) spectroscopy, such as zero-field NMR, provide a novel way to study molecular structures by investigating spin dynamics in the absence of a magnetic field, focusing on J-coupling. diva-portal.org This could be particularly useful for precisely determining the scalar couplings between phosphorus-31, fluorine-19, and protons in this compound, offering a deeper understanding of its covalent bonding.

Table 1: Potential Application of Emerging Spectroscopic Techniques to this compound

| Spectroscopic Technique | Potential Information Gained | Rationale for Application |

| Hyperspectral Imaging | Spatial distribution and purity analysis | Combines spectroscopy with imaging to map chemical composition across a sample, useful for assessing synthesis products. nih.gov |

| Terahertz (THz) Spectroscopy | Low-frequency vibrational modes, intermolecular interactions | Probes collective vibrational modes and weak interactions that are critical for understanding the solid-state structure and material properties. researchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced vibrational spectra at low concentrations | Increases sensitivity, allowing for the detection and structural analysis of trace amounts of the compound. nih.gov |

| Zero-Field NMR | Precise J-coupling constants | Provides detailed information on scalar couplings between nuclei (³¹P, ¹⁹F, ¹H) without the influence of a strong magnetic field, revealing fine details of the electronic structure. diva-portal.org |

Integration of Theoretical and Experimental Methodologies for Comprehensive Understanding

A holistic understanding of this compound necessitates a synergistic approach that combines empirical observation with computational modeling. The integration of theoretical calculations, such as those based on Density Functional Theory (DFT), with experimental data is a powerful strategy for elucidating complex structure-property relationships in organophosphorus compounds. researchgate.net

Computational chemistry can be employed to predict various molecular properties before they are measured experimentally. researchgate.net This includes vibrational frequencies (to aid in the interpretation of IR and Raman spectra), NMR chemical shifts, and bond dissociation energies. Such theoretical data provides a foundational model that can be refined and validated by experimental results. For example, discrepancies between calculated and observed spectral data can point to specific molecular interactions or structural features not initially considered. noaa.gov

This integrated approach is particularly valuable for studying reactive or hazardous materials, as it can minimize the need for extensive and potentially dangerous experimentation. By simulating reaction pathways and transition states, researchers can predict the reactivity of the P=S and P-F bonds in this compound, guiding the design of synthetic experiments. nih.govresearchgate.net

Potential for this compound in the Discovery of New Chemical Reactivity

The unique combination of a methyl group, two fluorine atoms, and a thiophosphoryl group attached to a central phosphorus atom suggests that this compound could be a versatile building block in synthetic chemistry. The P-F bonds are highly reactive and susceptible to nucleophilic substitution, while the thiophosphoryl group (P=S) offers different reactivity compared to the more common phosphoryl (P=O) group.

Future research could explore the use of this compound as a precursor for novel organophosphorus ligands used in catalysis or for the synthesis of new materials with unique properties. The substitution of the fluorine atoms with other functional groups could lead to a diverse library of derivatives. The reactivity of the thiophosphoryl group itself, for instance in cycloaddition reactions or in its conversion to a phosphoryl group, also presents an avenue for creating new chemical entities. The study of its reaction with various nucleophiles could uncover new synthetic methodologies for forming C-P or heteroatom-P bonds, which are central to the synthesis of many biologically and industrially relevant organophosphorus compounds. mdpi.comarmy.mil

Challenges in the Academic Study of Organophosphorus Compounds like this compound

The academic study of certain organophosphorus compounds is fraught with challenges that can impede research progress. This compound, by virtue of its structure, falls into a category of compounds that requires specialized handling and consideration.

One of the primary challenges is the inherent reactivity and potential toxicity. Its oxygen analog, methylphosphonyl difluoride, is a known precursor to nerve agents and is highly reactive, particularly with water, which produces corrosive hydrogen fluoride (B91410). wikipedia.org The thio-analog would be expected to have similar, if not more complex, reactivity and safety concerns. This necessitates the use of advanced, inert-atmosphere techniques (e.g., Schlenk lines or gloveboxes) and stringent safety protocols, which may not be available in all academic laboratories.

Furthermore, the synthesis and purification of such compounds can be difficult. The preparation of methylphosphonyl difluoride involves fluorinating agents like sodium fluoride or hydrogen fluoride reacting with methylphosphonyl dichloride. wikipedia.org Similar routes for the thio-analog could be envisioned, but achieving high purity can be challenging.

Finally, compounds that are structural analogs of chemical weapon precursors, like methylphosphonyl difluoride (a Schedule 1 substance), are subject to strict regulatory control under international treaties like the Chemical Weapons Convention. wikipedia.org While this compound itself is not explicitly listed, its close structural relationship to a controlled substance can create significant administrative and logistical hurdles for academic researchers attempting to synthesize and study it, thereby limiting its exploration to a few specialized, high-security laboratories.

Q & A

What experimental parameters are critical for optimizing the synthesis of methylphosphonothiodifluoride?

Category: Basic Research Question

Answer:

Key parameters include:

- Reaction stoichiometry: Precise molar ratios of reactants (e.g., methylphosphonothioic acid and fluorinating agents) to minimize byproducts.

- Temperature control: Maintaining sub-ambient temperatures to prevent thermal decomposition.

- Solvent selection: Use of anhydrous solvents (e.g., acetonitrile or diethyl ether) to avoid hydrolysis .

- Purification methods: Column chromatography or distillation under inert atmospheres to isolate high-purity product .

Which analytical techniques are most effective for characterizing this compound?

Category: Basic Research Question

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): For determining purity and identifying volatile impurities (detection limit: ~0.1 ppm) .

- Nuclear Magnetic Resonance (NMR): ¹⁹F and ³¹P NMR to confirm molecular structure and assess bond hybridization .

- Infrared Spectroscopy (IR): Identification of P=S and C-F stretching frequencies (range: 600–800 cm⁻¹) .

How should researchers mitigate hazards during this compound synthesis?

Category: Basic Research Question

Answer:

- Risk assessment: Follow guidelines in Prudent Practices in the Laboratory to evaluate toxicity, flammability, and reactivity .

- Engineering controls: Use fume hoods and inert gas lines to prevent exposure to volatile fluorides.

- Personal protective equipment (PPE): Acid-resistant gloves, face shields, and fluorocarbon aprons .

What statistical approaches are recommended for analyzing dose-response data in toxicological studies?

Category: Advanced Research Question

Answer:

- Non-linear regression models: Fit sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.

- ANOVA with post-hoc tests: Compare toxicity across multiple concentrations or exposure durations.

- Uncertainty quantification: Use bootstrap resampling to assess confidence intervals for low-dose extrapolations .

How can conflicting data on this compound’s environmental persistence be resolved?

Category: Advanced Research Question

Answer:

- Methodological cross-validation: Compare results from GC-MS (volatility) vs. HPLC (hydrolysis products) under standardized conditions.

- Systematic reviews: Apply PRISMA guidelines to aggregate and critique studies, identifying biases in sampling or detection limits .

- Replication studies: Repeat experiments with controlled variables (pH, temperature) to isolate degradation pathways .

What in vitro models are suitable for studying this compound’s neurotoxic effects?

Category: Advanced Research Question

Answer:

- Primary neuronal cultures: Rat cortical neurons exposed to 1–100 µM concentrations to assess acetylcholinesterase inhibition.

- Biomarker analysis: Measure glutathione depletion and lipid peroxidation as oxidative stress indicators.

- Positive controls: Compare with organophosphate analogs (e.g., sarin) to contextualize toxicity mechanisms .

How can computational modeling predict this compound’s reactivity with biomolecules?

Category: Advanced Research Question

Answer:

- Density Functional Theory (DFT): Calculate Gibbs free energy for nucleophilic substitution at the phosphorus center.

- Molecular docking: Simulate interactions with acetylcholinesterase active sites to identify binding affinities.

- QSAR models: Correlate structural descriptors (e.g., Hammett constants) with experimental toxicity data .

What protocols ensure stability of this compound in long-term storage?

Category: Advanced Research Question

Answer:

- Storage conditions: Sealed amber vials under argon at -20°C to prevent photolysis and oxidation.

- Stability assays: Periodic NMR analysis to detect decomposition (e.g., P-O bond formation).

- Matrix effects: Test compatibility with common solvents (e.g., DMSO) to avoid catalytic degradation .

How can interdisciplinary approaches enhance understanding of this compound’s environmental impact?

Category: Advanced Research Question

Answer:

- Ecotoxicity studies: Combine synthetic chemistry with aquatic toxicology to assess LC₅₀ in Daphnia magna.

- Fate and transport modeling: Integrate hydrolysis rates (from kinetic studies) with hydrological data to predict groundwater contamination.

- Regulatory alignment: Align analytical methods with EPA guidelines for fluoride detection (e.g., ion-selective electrodes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.